1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
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Overview
Description
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1H-pyrazole and 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are optimized to achieve the desired product.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Common reagents include bases like potassium carbonate or sodium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors or other large-scale synthesis techniques to meet commercial demands.
Chemical Reactions Analysis
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for substitution include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential activity against pests and weeds.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in its antimicrobial or anticancer activities.
Comparison with Similar Compounds
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: This compound has a similar pyrazole core but different substituents, leading to variations in its chemical and biological properties.
Hydrazine-coupled pyrazoles: These compounds also contain pyrazole rings and exhibit diverse pharmacological activities, including antileishmanial and antimalarial effects.
3-(4-chlorophenyl)-1H-pyrazole: Another pyrazole derivative with different substituents, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H11Cl5N4 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C19H11Cl5N4/c20-13-8-25-27(9-13)10-28-19(12-2-4-15(22)17(24)6-12)7-18(26-28)11-1-3-14(21)16(23)5-11/h1-9H,10H2 |
InChI Key |
MOFXEPKHXDQGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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